molecular formula C18H20N4O2 B11125307 N-[2-oxo-2-(4-phenylpiperidino)ethyl]-2-pyrazinecarboxamide

N-[2-oxo-2-(4-phenylpiperidino)ethyl]-2-pyrazinecarboxamide

Cat. No.: B11125307
M. Wt: 324.4 g/mol
InChI Key: SPVWKGLBNALKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-oxo-2-(4-phenylpiperidino)ethyl]-2-pyrazinecarboxamide is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C18H20N4O2 and a molecular weight of 324.3770 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-(4-phenylpiperidino)ethyl]-2-pyrazinecarboxamide typically involves the reaction of 4-phenylpiperidine with ethyl 2-oxo-2-pyrazinecarboxylate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-(4-phenylpiperidino)ethyl]-2-pyrazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-oxo-2-(4-phenylpiperidino)ethyl]-2-pyrazinecarboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It is believed to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways are still under investigation, but it is known to affect oxidative stress pathways, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-oxo-2-(4-phenylpiperidino)ethyl]-2-pyrazinecarboxamide is unique due to its specific pyrazinecarboxamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in medicinal chemistry and drug development .

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C18H20N4O2/c23-17(13-21-18(24)16-12-19-8-9-20-16)22-10-6-15(7-11-22)14-4-2-1-3-5-14/h1-5,8-9,12,15H,6-7,10-11,13H2,(H,21,24)

InChI Key

SPVWKGLBNALKAS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)CNC(=O)C3=NC=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.